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molecular formula C5H4ClN3O B1198457 5-Chloropyrazine-2-carboxamide CAS No. 21279-64-1

5-Chloropyrazine-2-carboxamide

Cat. No. B1198457
M. Wt: 157.56 g/mol
InChI Key: GFEFMHWOSWUJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999989B2

Procedure details

Ammonium chloride (558 mg, 10.4 mmol) was suspended in benzene (5 ml) and 2M-trimethylaluminum toluene solution (5.2 ml, 10.4 mmol) was added dropwise at 0° C. After stirring for 1 hr, a solution of methyl 5-chloropyrazine-2-carboxylate (600 mg, 3.48 mmol) in benzene (5 ml) was added. The reaction mixture was heated to 50° C., and stirred overnight. After cooling, the reaction mixture was poured into water, and neutralized with saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give 5-chloropyrazine-2-carboxamide (236 mg, yield 43%) as a white solid.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
trimethylaluminum toluene
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].C1(C)C=CC=CC=1.C[Al](C)C.[Cl:14][C:15]1[N:16]=[CH:17][C:18]([C:21]([O:23]C)=O)=[N:19][CH:20]=1.C(=O)([O-])O.[Na+]>C1C=CC=CC=1.O>[Cl:14][C:15]1[N:16]=[CH:17][C:18]([C:21]([NH2:2])=[O:23])=[N:19][CH:20]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
trimethylaluminum toluene
Quantity
5.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C[Al](C)C
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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